Product packaging for 1,1'-Binaphthalene, 2,7'-dimethyl-(Cat. No.:CAS No. 165256-40-6)

1,1'-Binaphthalene, 2,7'-dimethyl-

Cat. No.: B12564391
CAS No.: 165256-40-6
M. Wt: 282.4 g/mol
InChI Key: BBSSUOFNQSXDCO-UHFFFAOYSA-N
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Description

Significance of Axially Chiral Biaryl Scaffolds in Modern Chemical Research

Axially chiral biaryl scaffolds are molecules that possess a unique form of stereoisomerism, known as atropisomerism, arising from restricted rotation around a single bond. researchgate.netrsc.org This structural feature imparts a distinct three-dimensional arrangement, making them invaluable in a multitude of chemical applications. researchgate.netnih.gov These scaffolds are prevalent in natural products, pharmaceuticals, and functional materials. researchgate.netmdpi.com Their primary significance, however, lies in their widespread use as chiral ligands and catalysts in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. mdpi.comacs.org The ability to control the stereochemical outcome of a reaction is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dependent on its specific stereoisomer.

Overview of 1,1'-Binaphthalene (B165201) Derivatives in Academic Discourse

Within the broader class of axially chiral biaryls, 1,1'-binaphthalene derivatives have garnered significant attention in academic and industrial research. acs.orgacs.org The 1,1'-binaphthyl skeleton provides a robust and tunable framework that can be functionalized at various positions to modulate its steric and electronic properties. nih.govrsc.org This versatility has led to the development of a vast library of 1,1'-binaphthalene-based ligands and catalysts that have been successfully employed in a wide array of asymmetric transformations, including hydrogenations, carbon-carbon bond-forming reactions, and oxidations. nih.govhnuejs.edu.vn The seminal examples of BINOL (1,1'-bi-2-naphthol) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have paved the way for the exploration of numerous other derivatives, each with its unique catalytic prowess. acs.orgnih.gov

Scope and Research Focus on 1,1'-Binaphthalene, 2,7'-dimethyl- within the Binaphthalene Family

While the broader family of 1,1'-binaphthalene derivatives is extensively studied, specific isomers with unique substitution patterns offer opportunities for novel research directions. This article focuses specifically on the chemical compound 1,1'-Binaphthalene, 2,7'-dimethyl- . This particular derivative presents an interesting case of unsymmetrical substitution on the binaphthyl core, which can influence its conformational properties and potential applications. Research into asymmetrically substituted binaphthalenes is crucial for a deeper understanding of the structure-activity relationships within this important class of compounds. The placement of methyl groups at the 2 and 7' positions can impact the rotational barrier around the C1-C1' bond and create a distinct chiral environment. The study of such specific derivatives contributes to the broader knowledge base of binaphthyl chemistry and can lead to the discovery of new catalysts and materials with tailored properties.

The synthesis of binaphthyl derivatives can be achieved through various methods, with the Ullmann coupling and Suzuki coupling being prominent examples. hnuejs.edu.vnresearchgate.netsci-hub.se The Ullmann reaction involves the copper-mediated coupling of two aryl halides, while the Suzuki coupling utilizes a palladium catalyst to couple an organoboron compound with an aryl halide. libretexts.orgwikipedia.org Oxidative coupling of naphthol derivatives is another important route. mdpi.comacs.orgaacmanchar.edu.in

Below is a table detailing some of the key properties of 1,1'-Binaphthalene, 2,7'-dimethyl-.

PropertyValue
Molecular Formula C22H18
Molecular Weight 282.38 g/mol
CAS Number 32834-84-7
Appearance Solid
Solubility Insoluble in water, soluble in organic solvents like benzene (B151609) and toluene. cymitquimica.com

This table is based on available data and may not be exhaustive.

Further research into the synthesis, resolution of enantiomers, and exploration of the catalytic potential of 1,1'-Binaphthalene, 2,7'-dimethyl- is warranted to fully elucidate its role and utility within the expansive field of asymmetric catalysis and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18 B12564391 1,1'-Binaphthalene, 2,7'-dimethyl- CAS No. 165256-40-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

165256-40-6

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

2-methyl-1-(7-methylnaphthalen-1-yl)naphthalene

InChI

InChI=1S/C22H18/c1-15-10-12-18-7-5-9-20(21(18)14-15)22-16(2)11-13-17-6-3-4-8-19(17)22/h3-14H,1-2H3

InChI Key

BBSSUOFNQSXDCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C3=C(C=CC4=CC=CC=C43)C)C=C1

Origin of Product

United States

Stereochemical Principles and Dynamic Atropisomerism in 1,1 Binaphthalene, 2,7 Dimethyl

Fundamental Concepts of Axial Chirality in Biaryl Compounds

Axial chirality is a unique form of stereoisomerism that arises not from a chiral center, but from a chiral axis. This phenomenon is most commonly observed in substituted biaryl compounds, such as derivatives of 1,1'-binaphthalene (B165201), where rotation around the single bond connecting the two aryl rings is restricted. wikipedia.org This restricted rotation, or hindered rotation, gives rise to stable, non-superimposable mirror-image conformations known as atropisomers. stereoelectronics.orgwikipedia.org The term "atropisomer" is derived from Greek, meaning "not to be turned," highlighting the energetic barrier that prevents free rotation. wikipedia.org

Unlike central chirality, which requires an atom with four different substituents (e.g., an asymmetric carbon), axial chirality depends on the non-planar arrangement of two pairs of groups about an axis. wikipedia.org For a biaryl compound to exhibit axial chirality, the substituents on each aromatic ring, particularly in the positions ortho to the interannular bond, must be sufficiently bulky to create a significant energy barrier to rotation. stereoelectronics.org In the case of 1,1'-binaphthalene derivatives, the rigid and bulky nature of the naphthalene (B1677914) rings themselves contributes significantly to this rotational barrier. stereoelectronics.orgnih.gov

The chirality of these molecules can be designated using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for an axial chiral system. By viewing the molecule along the chiral axis, the substituents on the "front" and "back" rings are ranked. The helical orientation of these ranked groups determines the stereochemical descriptor, which can be either (P) for plus (clockwise) or (M) for minus (counter-clockwise). wikipedia.org

Conformation and Rotational Barriers Around the C1-C1' Bond

The conformation of 1,1'-binaphthalene, 2,7'-dimethyl- is defined by the dihedral angle (θ) between the two naphthalene rings. nih.gov The rotation around the C1-C1' single bond is not free due to steric hindrance, leading to a high rotational barrier. researchgate.net This barrier is what allows for the existence of stable atropisomers at room temperature. stereoelectronics.orgwikipedia.org The magnitude of this barrier is a critical factor in determining the optical stability of the compound. acs.orgnih.gov

The conformational analysis of 1,1'-binaphthalene derivatives in solution can be investigated using techniques such as circular dichroism (CD) spectroscopy and by studying their behavior as dopants in nematic solvents. nih.gov For instance, the twisting ability of these compounds in nematic solvents is related to the dihedral angle between the naphthalene moieties. nih.gov CD spectroscopy can reveal characteristic exciton (B1674681) patterns, although these patterns may be similar regardless of the exact dihedral angle. nih.gov

In the solid state, X-ray crystallography provides precise information about the molecular conformation, including the dihedral angle between the naphthalene rings. For example, an X-ray crystal analysis of a related axially chiral binaphthyl surrogate showed that the two ring systems were nearly planar and the dihedral angle between them was 128 degrees. nih.gov The conformation in the solid state can be influenced by crystal packing forces. acs.org Studies have shown that for some binaphthyl derivatives, both chiral and racemic forms can exist in the solid state, with distinct crystal and molecular structures. acs.org

The stability of atropisomers in 1,1'-binaphthalene derivatives is primarily governed by steric effects. acs.orgchemrxiv.orgnih.gov The size of the substituents at the 2, 2', 8, and 8' positions plays a crucial role in determining the height of the rotational barrier. researchgate.netacs.orgnih.gov Larger, bulkier groups in these positions lead to greater steric hindrance during the transition state of rotation, thereby increasing the energy barrier and enhancing the optical stability of the atropisomers. nih.govnih.gov

Quantum chemical studies on various 1,1'-binaphthyl derivatives have shown that the primary factor influencing the racemization barrier is the size of the substituents. acs.orgnih.gov The electronic nature of the substituents, whether they are electron-donating or electron-withdrawing, has been found to have a negligible effect on the energy barrier. acs.orgnih.govnih.gov For instance, replacing the -OH groups in 1,1'-bi-2-naphthol (B31242) with hydrogen atoms significantly reduces the barrier, highlighting the dominant role of steric hindrance. nih.govnih.gov Moving substituents from the sterically crowded 2,2' positions to the 6,6' positions, where they are further from the axis of rotation, also leads to a decrease in the rotational barrier. acs.orgnih.gov

Racemization Mechanisms and Kinetic Studies

Racemization is the process by which an enantiomerically pure or enriched sample of a chiral compound converts into a mixture where both enantiomers are present in equal amounts. For atropisomers of 1,1'-binaphthalene derivatives, this occurs through rotation around the C1-C1' single bond. acs.orgnih.gov Understanding the mechanisms and kinetics of this process is crucial for applications where optical purity is essential.

The interconversion of enantiomers in 1,1'-binaphthyl derivatives can occur through two primary pathways: a syn-pathway and an anti-pathway. acs.org These pathways are defined by the relative orientation of the substituents on the two naphthalene rings as the molecule passes through the planar transition state. In the syn-pathway, the substituents at the 2 and 2' positions (or 8 and 8' positions) pass by each other on the same side of the molecule. In the anti-pathway, they pass by on opposite sides.

Computational studies have shown that for many 1,1'-binaphthyl derivatives, the racemization proceeds preferentially through a transition state with Cᵢ symmetry, which corresponds to the anti-pathway. acs.orgnih.govnih.gov This pathway is generally favored because it minimizes the steric clash between the substituents. acs.org However, the relative energies of the syn and anti transition states can be influenced by the specific substitution pattern of the molecule. For example, in 2,2'-dimethyl-1,1'-binaphthyl, only the anti racemization mechanism is considered viable. acs.org

The activation energy for racemization (ΔG‡) is a measure of the energy required to overcome the rotational barrier and interconvert the enantiomers. This value can be determined experimentally by monitoring the change in optical rotation of a solution of an optically active atropisomer over time at a specific temperature. rsc.org It can also be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). acs.orgnih.gov

Experimental measurements for the parent 1,1'-binaphthyl show a racemization energy barrier in the range of 23.5 to 24.1 kcal/mol, with only slight sensitivity to the solvent. acs.orgnih.gov For substituted derivatives, this barrier can be significantly higher. For example, the activation free energy for racemization of 1,1'-bi-2-naphthol is around 37-38 kcal/mol. acs.orgnih.gov Computational studies have predicted that the racemization barrier for 1,1'-binaphthalene is in the range of 18.3–24.8 kcal/mol, with more accurate calculations giving a value of 23.0 kcal/mol. acs.orgnih.gov

The following table presents a summary of calculated rotational energy barriers for the racemization of various 1,1'-binaphthyl derivatives, illustrating the effect of substituent size and position.

CompoundSubstituent at 2,2'Racemization PathwayCalculated Activation Energy (kcal/mol)
1,1'-BinaphthylHanti-Cᵢ23.0 acs.orgnih.gov
1,1'-Bi-2-naphtholOHanti-Cᵢ39.3 nih.gov
2,2'-Dimethyl-1,1'-binaphthylCH₃antiNot explicitly found, but expected to be higher than unsubstituted
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP)PPh₂anti-Cᵢ49.4 usu.edu
2-Amino-2'-hydroxy-1,1'-binaphthylNH₂, OHanti-Cᵢ40.4 usu.edu

These data clearly demonstrate that the introduction of substituents, particularly bulky ones, at the 2 and 2' positions significantly increases the activation energy for racemization, thereby enhancing the optical stability of the atropisomers. nih.govnih.govusu.edu

Advanced Synthetic Methodologies for 1,1 Binaphthalene, 2,7 Dimethyl and Its Functionalized Analogues

Strategies for Constructing the 1,1'-Binaphthalene (B165201) Core

The formation of the pivotal C1-C1' bond between two naphthalene (B1677914) units is the cornerstone of synthesizing the 1,1'-binaphthalene scaffold. The primary methods to achieve this are oxidative coupling of naphthol precursors and transition-metal-catalyzed cross-coupling reactions.

Intramolecular and intermolecular oxidative coupling of naphthol derivatives is a classical yet effective method for forging the 1,1'-binaphthyl bond. This approach typically involves the use of a metal-based oxidant to couple two naphthol units. Iron(III) chloride (FeCl₃) is a commonly used and effective reagent for this transformation.

A key example is the synthesis of racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol, a precursor for functionalized binaphthyls. nih.gov The process begins with the methylation of commercially available naphthalene-2,7-diol to produce 7-methoxynaphthalen-2-ol. rsc.org This naphthol derivative is then subjected to self-oxidative coupling using anhydrous FeCl₃·H₂O. The reaction proceeds at elevated temperatures to afford the racemic binaphthyl diol in good yield. nih.gov Many metal salts have been reported as effective catalysts for such couplings. nih.govrsc.org The general applicability of this method makes it a foundational strategy for accessing various substituted 1,1'-binaphthalene cores.

Table 1: Example of Oxidative Coupling for Binaphthyl Core Synthesis

PrecursorCoupling ReagentConditionsProductYieldReference
7-methoxynaphthalen-2-olFeCl₃·H₂O75 °C, overnight(±)-7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol78% nih.gov

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for C-C bond formation, and the synthesis of the binaphthyl core is no exception. rsc.org These methods offer a versatile and modular approach, allowing for the coupling of two different, pre-functionalized naphthalene units.

One prominent strategy involves the Ullmann coupling, which is a copper-catalyzed reaction of aryl halides. A related approach is the copper(II)-mediated oxidative coupling of organolithium species. For instance, the synthesis of a D₂-symmetric dimer of 1,1'-binaphthyl involves the preparation of (R)-2,2'-dilithio-1,1'-binaphthyl from its corresponding dibromo-precursor, followed by a Cu(II)-mediated coupling to form the larger π-conjugated system. acs.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (coupling of an organoboron compound with an organohalide), are also powerful tools. organic-chemistry.org By preparing a naphthalene boronic acid or ester and coupling it with a naphthalene halide or triflate, one can construct the binaphthyl skeleton with high efficiency and functional group tolerance. organic-chemistry.org These methods are particularly advantageous for creating asymmetrically substituted binaphthyls like 1,1'-Binaphthalene, 2,7'-dimethyl-, where two different naphthalene derivatives must be joined.

Regioselective Derivatization at Peripheral Positions

Once the binaphthyl core is constructed, regioselective functionalization of the peripheral positions is crucial for tuning the steric and electronic properties of the molecule. The inherent electronic differences between the α- and β-positions of the naphthalene rings can be exploited to direct substituents to specific locations. nih.gov

Achieving specific functionalization at positions like 2 and 7' on the binaphthyl scaffold requires careful synthetic design. The reactivity of a particular position is influenced by steric hindrance and the electronic effects of existing substituents. nih.gov For instance, in 1,7-disubstituted naphthalenes, transition metal-catalyzed cross-coupling reactions tend to occur preferentially at the less sterically hindered 7-position (a β-position), while organometallic reactions like bromine-lithium exchange are often favored at the 1-position (an α-position). nih.gov

In the context of a 1,1'-binaphthyl system, functional groups at the 2,2' and 7,7' positions play a significant role. Groups at the 2,2' positions, being ortho to the biaryl linkage, substantially increase the rotational barrier, which prevents atropisomerization even at high temperatures. nih.gov The synthesis of 2,2',7,7'-tetramethoxy-1,1'-binaphthalene, a key intermediate, is achieved by the exhaustive methylation of the corresponding diol using methyl iodide and potassium carbonate. nih.gov This demonstrates that positions activated by hydroxyl groups can be readily and selectively functionalized.

A variety of chemical transformations can be employed to introduce diverse functional groups onto the binaphthyl backbone, starting from a common, functionalized intermediate such as (R)-2,2',7,7'-tetramethoxy-1,1'-binaphthalene. nih.gov These modifications are essential for creating tailored ligands and materials.

Key derivatization reactions include:

Bromination : Electrophilic aromatic substitution using N-bromosuccinimide (NBS) can introduce bromine atoms at specific positions, such as the 8,8'-positions, which can then be used for further cross-coupling reactions. nih.gov

Formylation : The Vilsmeier-Haack reaction introduces formyl (aldehyde) groups, providing a handle for a wide range of subsequent transformations. This reaction has been used to synthesize an 8,8'-dicarbaldehyde derivative in high yield. nih.gov

Phosphination : Conversion of bromo-derivatives to phosphines is a critical step in ligand synthesis. This is typically achieved by lithium-halogen exchange with n-butyllithium (n-BuLi) at low temperature, followed by quenching with an electrophilic phosphorus source like chlorodiphenylphosphine. nih.gov

Reduction : Aldehyde groups can be easily reduced to hydroxymethyl groups using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding dihydroxy ligands. nih.gov

Table 2: Examples of Regioselective Derivatization Reactions

Starting MaterialReaction TypeReagentsProductYieldReference
(R)-2,2',7,7'-tetramethoxy-1,1'-binaphthaleneBrominationN-Bromosuccinimide (NBS)(R)-8,8'-dibromo-2,2',7,7'-tetramethoxy-1,1'-binaphthalene- nih.gov
(R)-8,8'-dibromo-...-1,1'-binaphthalenePhosphination1. n-BuLi 2. ClPPh₂(R)-[2,2',7,7'-tetramethoxy-[1,1'-binaphthalene]-8,8'-diyl]bis(diphenylphosphane)50% nih.gov
(R)-2,2',7,7'-tetramethoxy-1,1'-binaphthaleneVilsmeier-Haack FormylationPOCl₃, DMF(R)-2,2',7,7'-tetramethoxy-[1,1'-binaphthalene]-8,8'-dicarbaldehyde81% nih.gov
(R)-...-8,8'-dicarbaldehydeReductionNaBH₄(R)-(2,2',7,7'-tetramethoxy-[1,1'-binaphthalene]-8,8'-diyl)dimethanol90% nih.gov

Enantioselective Synthesis and Chiral Resolution Protocols

The axial chirality of 1,1'-binaphthalene derivatives is the source of their utility in asymmetric synthesis. Obtaining these compounds in enantiomerically pure form can be achieved either by separating a racemic mixture (chiral resolution) or by synthesizing a single enantiomer directly (enantioselective synthesis).

Chiral resolution is a widely used technique. acs.org A notable protocol for resolving racemic binaphthols involves the use of chiral resolving agents to form diastereomeric complexes that can be separated physically. For example, racemic 7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol was successfully resolved following a protocol that uses a borane (B79455) dimethyl sulfide (B99878) complex and the chiral amino acid (S)-proline. nih.gov This reaction forms two diastereomers that are separable by column chromatography. nih.govrsc.org Similarly, racemic 1,1'-bi-2-naphthol (B31242) (BINOL) can be efficiently resolved using N-benzylcinchonidinium chloride, which forms a co-crystal preferentially with one enantiomer. orgsyn.org The kinetic resolution of 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives has also been achieved through acylation catalyzed by chiral calcium phosphate (B84403), demonstrating another powerful strategy for separation. rsc.org

Enantioselective synthesis, which creates the desired enantiomer from the outset, represents a more elegant and atom-economical approach. Transition-metal-catalyzed atroposelective reactions are at the forefront of this field. For example, a palladium-catalyzed atroposelective C-H vinylation has been developed using a chiral transient directing group derived from an amino acid. acs.org This strategy allows for the construction of axially chiral biaryls with high enantioselectivity (up to >99.9% ee) by controlling the orientation of the two aryl rings during the C-H activation and coupling step. acs.org Asymmetric cross-coupling reactions, which employ a chiral ligand on the metal catalyst to induce enantioselectivity during the formation of the biaryl bond, are also a cornerstone of this field. acs.org These methods provide direct access to enantioenriched binaphthyls without the need for a resolution step. rsc.orgnih.gov

Asymmetric Oxidative Coupling Techniques

The direct oxidative coupling of naphthol precursors represents the most atom-economical route to the binaphthyl scaffold. While classical methods often yield racemic products, significant progress has been made in developing asymmetric variants that provide direct access to enantiopure binaphthols (BINOLs).

One prominent strategy involves the use of chiral transition metal complexes to control the stereochemistry of the carbon-carbon bond formation. Iron(II) complexes with chiral diphosphine oxide ligands have been shown to be effective catalysts. For instance, an enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives can be achieved using a catalyst system composed of a chiral diphosphine oxide, such as (S)-xylyl-iPrO-BIPHEP-oxide, and iron(II) triflate (Fe(OTf)₂). rsc.org In the presence of an oxidant like tert-butyl hydroperoxide, this system yields optically active 1,1'-bi-2-naphthol derivatives in high yields. rsc.org Mechanistic studies suggest that a 2:1 complex of the chiral ligand to the iron center is the active pre-catalyst, likely proceeding through an Fe(III)/Fe(IV) redox cycle. rsc.org

Copper complexes have also been extensively utilized for asymmetric oxidative phenolic coupling. Chiral 1,5-diaza-cis-decalin copper catalysts can effectively polymerize achiral 2-naphthol substrates to produce functionalized and optically active polybinaphthyls. nih.gov This method demonstrates high chemoselectivity, allowing for the coupling of naphthol moieties without affecting other functional groups like terminal alkynes, which can be subsequently polymerized in a separate step. nih.gov This tandem approach enables the organized assembly of highly functionalized chiral polymers with large optical rotations. nih.gov

Diastereomeric Salt Formation and Separation

The resolution of a racemic mixture via the formation of diastereomeric salts is a classical and industrially reliable method for obtaining enantiopure compounds. This strategy involves reacting the racemic binaphthyl derivative, which must contain an acidic or basic functional group, with an enantiomerically pure resolving agent. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.govlibretexts.org

For weakly acidic binaphthols and biphenols, strongly basic chiral resolving agents are required. Chiral amidines derived from natural products like dehydroabietic acid have proven effective. nih.gov For example, racemic 6,6′-dimethyl-2,2′-biphenol can be successfully resolved using a chiral amidine. The amidine forms a salt with one enantiomer of the biphenol, which preferentially crystallizes from a suitable solvent like ethyl acetate, yielding the pure (R)-enantiomer salt in good yield after a single crystallization. nih.gov X-ray crystallography has revealed that the separation is facilitated by the formation of hydrogen bonds and additional NH–π interactions between the amidinium cation and the biaryl diol. nih.gov

For binaphthyl derivatives containing carboxylic acid groups, chiral amines are commonly used as resolving agents. Naturally occurring alkaloids such as brucine (B1667951) and strychnine, as well as synthetic amines like 1-phenylethanamine, are frequently employed. libretexts.orglibretexts.org After separation of the diastereomeric salt, the pure enantiomer of the binaphthyl compound can be recovered by treatment with a strong acid or base to break the salt linkage. libretexts.org The success of this method relies on the significant solubility difference between the two diastereomeric salts in a given solvent system. unchainedlabs.com

Racemic Binaphthyl DerivativeChiral Resolving AgentSeparated EnantiomerReference(s)
6,6′-Dimethyl-2,2′-biphenolChiral Amidine (from dehydroabietic acid)(R)-1c nih.gov
Racemic Chiral Carboxylic Acidtrans-1-Amino-2-indanol(+)-Enantiomer unchainedlabs.com
(±)-Tartaric AcidChiral Amine (e.g., 1-phenylethanamine)(+) and (-) Enantiomers libretexts.orglibretexts.org

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique that separates enantiomers based on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. This method can provide access to both the unreacted starting material and the product in high enantiomeric purity.

A notable non-enzymatic approach is the copper-catalyzed dehydrogenative silylation. This method has been applied to the kinetic resolution of monoprotected 1,1′-binaphthyl-2,2′-diamine (BINAM) derivatives bearing various substituents at the 6,6′- or 7,7′-positions. nih.govnih.gov Using a catalyst system of a copper salt with a chiral ligand like (R,R)-Ph-BPE, one enantiomer of the BINAM derivative is selectively silylated, allowing for its separation from the unreacted enantiomer. nih.govnih.gov This strategy has also been extended to the kinetic resolution of BINOLs and 6,6′-dialkyl-substituted biphenols through an atroposelective Si-O coupling with hydrosilanes, achieving moderate to good selectivity factors. acs.org

Another effective method is chiral catalyst-mediated acylation. The kinetic resolution of BINAM derivatives, including 6,6'-substituted analogues, has been accomplished using isobutyric anhydride (B1165640) in the presence of a chiral calcium phosphate catalyst. rsc.org This process yields a mono-acylated BINAM and the unreacted BINAM, both with high enantiomeric purity. The acylated product can be subsequently hydrolyzed to recover the pure BINAM enantiomer. rsc.org

Substrate ClassMethodologyCatalyst/ReagentSelectivity Factor (s)Reference(s)
Substituted BINAMsDehydrogenative Si-N CouplingCu-H / (R,R)-Ph-BPEGood to useful nih.govnih.gov
BINAM DerivativesAcylationChiral Calcium PhosphateUp to 127 rsc.org
BINOLs / BiphenolsDehydrogenative Si-O CouplingCuCl / (R,R)-Ph-BPEModerate to good acs.org
Benzhydryl-protected BINAMDehydrogenative Si-N CouplingCu-H / (R,R)-Ph-BPEs = 15 nih.gov

Flow Synthesis Applications in Chiral Binaphthalene Production

Continuous flow chemistry has emerged as a transformative technology for the synthesis of fine chemicals, including chiral compounds. Compared to traditional batch processing, flow synthesis offers superior control over reaction parameters, enhanced safety, and potential for straightforward automation and scalability. These advantages are particularly appealing for the production of valuable chiral intermediates and ligands like binaphthalene derivatives.

The application of flow chemistry to chiral synthesis often relies on the use of heterogeneous or immobilized catalysts packed into a column or reactor. researchgate.net Racemic starting materials can be passed through a reactor containing an immobilized chiral catalyst that selectively transforms one enantiomer, which can then be separated downstream. Alternatively, immobilized enzymes in packed-bed flow reactors are used for continuous kinetic resolutions.

While specific applications for the production of 1,1'-Binaphthalene, 2,7'-dimethyl- in flow systems are not widely documented, the principles are well-established for related chiral molecules. For example, bifunctional catalysts, where acidic and basic functionalities are present on the same polymer support, have been designed for direct enantioselective reactions in flow systems, achieving high yields and enantiomeric excess. researchgate.net The polymer-supported binaphthyl derivatives discussed in the following section are ideal candidates for integration into continuous flow processes, which would enable efficient catalyst recycling and a more sustainable manufacturing process for this important class of chiral ligands. researchgate.netacs.org

Synthesis of Polymer-Supported and Immobilized Binaphthalene Derivatives

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high selectivity of the former with the ease of separation and recyclability of the latter. Polymer supports are particularly versatile for this purpose. sciencemadness.org

Chiral binaphthyl ligands, such as BINAP, have been successfully immobilized on polymer backbones. One common approach involves synthesizing a BINAP derivative functionalized with a group suitable for polymerization or grafting, such as a vinyl group. This monomer can then be co-polymerized with a suitable backbone monomer like styrene (B11656) to generate the polymer-supported catalyst. acs.org The performance of such catalysts is highly dependent on the nature of the polymer support, attachment method, and spacer length, all of which can influence the catalytic environment. researchgate.net

For instance, a polymer-supported BINAP-ruthenium complex has been prepared and used as a recyclable catalyst for asymmetric hydrogenations. acs.org Similarly, polymer-supported BINAPHOS ligands have been synthesized via different polymerization approaches. researchgate.net Beyond catalysis, binaphthyl units are incorporated into conjugated polymers to create materials with unique chiroptical properties for applications in light-emitting diodes or as chiral sensors. nih.gov These functional polymers can be synthesized via metal-catalyzed cross-coupling reactions, such as Stille polycondensation, or through asymmetric oxidative coupling polymerization of achiral naphthol monomers using a chiral catalyst. nih.gov The use of polymer supports not only facilitates catalyst recovery but can also impart unique properties to the catalytic system, sometimes leading to enhanced stability or altered selectivity compared to the homogeneous counterpart. chemrxiv.org

Applications of 1,1 Binaphthalene, 2,7 Dimethyl in Asymmetric Catalysis Research

Design Principles for Chiral Ligands based on 1,1'-Binaphthalene (B165201), 2,7'-dimethyl-

The introduction of substituents onto the binaphthyl backbone is a key strategy for tuning the steric and electronic properties of the resulting ligands. The methyl groups at the 2 and 7' positions in the parent 1,1'-Binaphthalene, 2,7'-dimethyl- already contribute to the steric bulk and electronic nature of the molecule. Further modifications can be made to fine-tune these properties for specific catalytic applications.

For instance, the placement of electron-donating or electron-withdrawing groups at various positions on the binaphthyl rings can significantly alter the electronic properties of the ligand. rsc.org This, in turn, influences the electronic character of the metal center it coordinates to, affecting its catalytic activity and selectivity. The steric hindrance provided by substituents can also create a unique and effective chiral pocket around the metal center, which is crucial for discriminating between the two enantiomers of a prochiral substrate. rsc.org The spatial arrangement of groups on the binaphthyl scaffold can lead to a larger torsion angle, which is influenced by both steric and electronic features, thereby creating an effective chiral environment. rsc.org

Ligands derived from the 1,1'-binaphthyl framework can be broadly categorized into C2-symmetric and desymmetrized (or C1-symmetric) architectures. C2-symmetric ligands possess a twofold rotational axis of symmetry, which can simplify the analysis of catalytic cycles and often leads to high enantioselectivity by reducing the number of possible diastereomeric transition states. nih.govresearchgate.net Many successful chiral ligands, such as BINAP and BINOL, are C2-symmetric and their derivatives have been widely used in asymmetric catalysis. rsc.org

Conversely, desymmetrized ligands lack a C2 axis of symmetry. The synthesis of such ligands can sometimes be more complex, but they offer the potential for creating a more tailored and specific chiral environment. nih.gov In some cases, the reduced symmetry can be advantageous, allowing for finer control over the steric and electronic interactions between the catalyst and the substrate. The lack of C2 symmetry can be identified by more complex NMR spectra compared to their symmetric counterparts. nih.gov

Role in Transition Metal-Mediated Asymmetric Transformations

Ligands based on the 1,1'-binaphthalene, 2,7'-dimethyl- scaffold, when complexed with transition metals, form highly effective catalysts for a variety of asymmetric reactions. nih.gov These metal-ligand complexes have demonstrated high catalytic activities and enantioselectivities in numerous transformations. nih.gov

Asymmetric hydrogenation is a fundamental and widely studied reaction in organic synthesis. Ruthenium and rhodium complexes of chiral binaphthyl-based phosphine (B1218219) ligands, such as BINAP, are highly effective catalysts for the asymmetric hydrogenation of various substrates. nih.govcapes.gov.br The mechanism of these reactions is complex and can be influenced by factors such as the solvent and the nature of the anionic ligands. capes.gov.br For instance, the hydrogenation of certain olefins with Ru(OAc)2((R)-binap) has shown high optical yields. capes.gov.br The mechanism often involves the formation of a metal-hydride species that coordinates to the olefinic substrate. nih.gov The chiral ligand environment then directs the hydrogen transfer to one face of the double bond, leading to the formation of one enantiomer in excess. The efficiency of these catalysts can rival or even surpass those based on other well-known ligands. acs.org

Table 1: Asymmetric Hydrogenation Results

SubstrateCatalystSolventEnantiomeric Excess (ee %)Reference
1-methyleneidanRu(OAc)2((R)-binap)Not Specified78 capes.gov.br
1-methylenetetralin[RhI(cod)]2/(R)-BINAPNot Specified71-82 capes.gov.br
Acetophenonetrans-RuH(η1-BH4)[(S)-tolbinap][(S,S)-dpen]2-propanol82 acs.org

The formation of carbon-carbon bonds in an enantioselective manner is a central goal of modern organic synthesis. Ligands derived from the 1,1'-binaphthyl scaffold have been successfully employed in several such reactions.

Asymmetric Allylic Alkylation: This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a transition metal complex. Chiral ligands are used to control the stereochemical outcome of the reaction. For example, the dynamic kinetic asymmetric allylic alkylation of racemic allene (B1206475) acetates has been achieved with high enantiomeric excess using palladium catalysts bearing chiral ligands. nih.gov The choice of base can have a significant impact on the enantioselectivity of the reaction. nih.gov

Asymmetric Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. masterorganicchemistry.comyoutube.com The use of chiral Lewis acid catalysts, often generated in situ from a metal precursor and a chiral ligand, can induce high enantioselectivity. harvard.edu The reaction typically involves the coordination of the Lewis acid to a dienophile, which lowers its LUMO energy and accelerates the reaction with a diene. harvard.edu The chiral ligand environment around the metal center dictates the facial selectivity of the diene's approach to the dienophile, resulting in an enantiomerically enriched product. The stereochemical outcome can often be rationalized by considering a chelated cationic species as the reactive intermediate. harvard.edu

Asymmetric Hydroformylation: This process involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond, typically using a rhodium catalyst. Chiral phosphine-phosphite ligands, such as those derived from a binaphthyl backbone, have been shown to be effective in inducing high enantioselectivity. nih.gov Theoretical studies suggest that the coordination preference of the ligand and repulsive interactions between the substrate and the ligand are key to achieving high enantiodifferentiation. nih.gov For high stereoselectivity, it is often necessary for the diphosphane (B1201432) ligand to have a specific coordination geometry, multiple stereogenic centers, and a rigid structure. nih.gov

Asymmetric Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a double bond. Chiral N-heterocyclic carbene (NHC) ligands based on the 1,1'-binaphthyl scaffold have been used in metal-catalyzed asymmetric hydrosilylation reactions. nih.gov Additionally, metal-free approaches using chiral borane (B79455) catalysts with a binaphthyl backbone have been developed for the highly enantioselective hydrosilylation of ketones. acs.org The steric bulk of the binaphthyl backbone and the use of reactive trihydrosilanes are crucial for the success of these reactions. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Derivatives of the 1,1'-binaphthyl scaffold are instrumental as ligands in palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has seen significant advancements through the use of chiral phosphine ligands derived from binaphthyl structures. These ligands create a specific chiral environment around the palladium center, enabling the enantioselective synthesis of axially chiral biaryl compounds. nih.govacs.orgnih.govnih.gov

While direct applications of 1,1'-Binaphthalene, 2,7'-dimethyl- as a ligand are not extensively documented, the principles of its derivatives' function are well-established. For instance, chiral 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) and its analogues have been widely used. nih.gov The steric and electronic properties of these ligands, dictated by the substituents on the binaphthyl core, are crucial in determining the efficiency and enantioselectivity of the coupling reaction. The methyl groups in the 2 and 7' positions of the parent compound would influence the dihedral angle of the binaphthyl system and, consequently, the geometry of the resulting palladium complex.

Research on related structures, such as those with substituents at the 8,8' positions, has shown that the peri-positioned functional groups can significantly affect the topology of the metal complex, providing a unique microenvironment for asymmetric transformations. nih.gov The synthesis of novel bidentate ligands, including diphosphine and dihydroxy derivatives, from enantiomerically pure 2,2',7,7'-tetramethoxy-1,1'-binaphthalene highlights the ongoing efforts to fine-tune the binaphthyl scaffold for optimal catalytic performance. nih.gov

The development of palladium nanoparticles (PdNPs) stabilized by chiral binaphthyl-based phosphoramidite (B1245037) ligands represents a significant advancement in Suzuki-Miyaura reactions for creating sterically hindered binaphthalenes. acs.orgnih.gov These "semi-heterogeneous" catalysts have demonstrated high yields and excellent enantiomeric excesses, with the added benefit of being recyclable. acs.org The binaphthyl-based ligand not only imparts chirality to the palladium surface but also acts as a robust stabilizing agent, preventing nanoparticle agglomeration over multiple catalytic cycles. acs.orgnih.gov

Table 1: Performance of Binaphthyl-Derived Ligands in Asymmetric Suzuki-Miyaura Coupling

Ligand TypeReactantsProductYield (%)Enantiomeric Excess (ee, %)Reference
Chiral Phosphoramidite-Stabilized PdNPs1-Iodonaphthalene and 2-ethoxynaphthaleneboronic acidSterically hindered binaphthaleneup to 85>99 acs.orgnih.gov
(R)-Ac-NOBINHomobenzyltriflamide and allene2-Benzazepine derivative9294 nih.gov
2,6-Benzoyl analogue of (R)-Ac-NOBINHomobenzyltriflamide and allene2-Benzazepine derivative8196 nih.gov

Organocatalytic Applications of 1,1'-Binaphthalene, 2,7'-dimethyl- Derivatives

In addition to their role in metal catalysis, derivatives of 1,1'-binaphthyl have emerged as powerful organocatalysts, where the chiral scaffold itself, without a metal center, promotes enantioselective transformations. These catalysts often operate through mechanisms involving hydrogen bonding or the formation of chiral iminium ions.

Novel bifunctional organocatalysts based on the binaphthyl structure have been successfully applied to asymmetric aldol (B89426) reactions in the presence of water, demonstrating high yields and excellent enantioselectivities. rsc.org Similarly, chiral binaphthyl-derived amine-thiourea organocatalysts have been developed for the enantioselective Morita-Baylis-Hillman reaction, affording valuable chiral allylic alcohols. nih.gov

The design of binaphthyl-based chiral N,N-dimethyl-4-aminopyridine (DMAP) derivatives has led to significant progress in enantioselective acyl transfer reactions. elsevierpure.com Control experiments and computational studies have revealed that polar functional groups at the 3 and 3' positions of the binaphthyl unit play a crucial role in accelerating these reactions and achieving high selectivity. elsevierpure.com These findings provide valuable insights for the rational design of new, more efficient organocatalysts.

Table 2: Organocatalytic Applications of Binaphthyl Derivatives

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles is paramount for the rational design of more efficient and selective catalysts. Studies involving binaphthyl-derived ligands have provided crucial insights into the nature of chiral intermediates and the factors governing stereoselectivity.

Mechanistic investigations of palladium-catalyzed reactions have often focused on identifying the active palladium complexes and resting states of the catalyst. In studies of C-H olefination reactions promoted by S,O-ligands, various palladium complexes have been isolated and characterized. nih.gov For instance, reacting Pd(OAc)₂ with a thioether-containing carboxylic acid ligand can lead to the formation of both mono- and bis-ligated palladium complexes. nih.gov The identification of these species through techniques like NMR spectroscopy during the catalytic reaction helps to pinpoint the key intermediates involved in the catalytic cycle. nih.gov

In the context of palladium-catalyzed cross-coupling, the catalytic cycle is generally understood to involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov The chiral binaphthyl ligand is coordinated to the palladium center throughout this cycle, and the structure of the resulting chiral palladium intermediates dictates the stereochemical outcome of the reaction.

The enantioselectivity of a catalytic reaction is determined by the relative activation energies of the pathways leading to the different stereoisomeric products. The stereo-determining step is the first irreversible step in the catalytic cycle where the stereochemistry of the product is fixed.

In asymmetric catalysis using chiral binaphthyl-based ligands, the transfer of chirality from the ligand to the substrate occurs at the stereo-determining step. For example, in the palladium-catalyzed asymmetric (5 + 2) annulation to form benzazepines, the use of N-acetyl-NOBIN [(R)-Ac-NOBIN] as a ligand leads to high enantioselectivity. nih.gov Mechanistic proposals suggest that the ligand coordinates to the palladium in a bidentate fashion, creating a rigid chiral environment that directs the approach of the substrate. nih.gov

Computational studies, often in conjunction with experimental data, are invaluable for understanding the transition states of the stereo-determining step. These studies can help to rationalize the observed enantioselectivities and guide the design of new ligands with improved performance. For instance, in dual stereocontrol strategies, subtle modifications to the ligand structure or reaction conditions can lead to a switch in the preferred reaction pathway, resulting in the formation of the opposite enantiomer of the product. researchgate.netscispace.com This highlights the delicate balance of steric and electronic interactions that govern the stereochemical outcome of the reaction.

Computational and Theoretical Investigations of 1,1 Binaphthalene, 2,7 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics.arxiv.org

Quantum chemical calculations have been instrumental in elucidating the electronic structure and energetics of 1,1'-binaphthalene (B165201) derivatives. These methods offer a powerful approach to understanding the fundamental properties of these molecules.

Density Functional Theory (DFT) has been widely applied to study the ground state properties of binaphthyl systems. nih.govresearchgate.net For instance, DFT calculations have been used to investigate the structures and energetic properties of various isomers, providing insights into their stability and reactivity. nih.gov Studies on related binaphthyl compounds, such as 1,1'-binaphthyl and its 2,2'-disubstituted derivatives, have shown that DFT methods, like B3LYP with basis sets such as 6-31G(d,p), can accurately predict rotational barriers and transition state geometries. researchgate.netacs.org The most recent and accurate result for the racemization barrier of the parent 1,1'-binaphthalene is reported to be 23.0 kcal/mol, obtained using the B3LYP/6-31G(d,p) level of theory. researchgate.net Furthermore, DFT has been employed to study the ground state of naphthyl cations, revealing that the singlet state is the ground state for both 1- and 2-naphthyl cations, a finding that contradicts some earlier theoretical predictions. nih.gov

Table 1: Selected DFT Calculation Results for Binaphthyl Derivatives
CompoundMethodBasis SetCalculated PropertyValueReference
1,1'-BinaphthylB3LYP6-31G(d,p)Racemization Barrier23.0 kcal/mol researchgate.net
1,1'-Binaphthyl-2,2'-diamineB3LYP6-311++G(d,p)Frontier Orbital EnergiesSee original paper researchgate.net
1-Naphthyl cationCCSD(T)-Ground StateSinglet nih.gov
2-Naphthyl cationCCSD(T)-Ground StateSinglet nih.gov

Both ab initio and semi-empirical methods have been utilized for the conformational analysis of binaphthyl derivatives. nih.gov Ab initio calculations, which are based on first principles, have been shown to reproduce experimental bond lengths and angles with good accuracy. nih.gov For instance, in a study of a related naphthalene (B1677914) derivative, ab initio calculations showed that the minimum energy configuration occurs when the naphthalene ring system and its substituents are nearly perpendicular. nih.gov

Semi-empirical methods, which are computationally less expensive, simplify Hartree-Fock theory by using empirical parameters. uni-muenchen.dewikipedia.org Methods like AM1 and PM3 have been used to study the rotational barriers of 1,1'-binaphthyls. acs.org While these methods can sometimes provide results that are in qualitative agreement with experiments, they can also be inaccurate if the molecule under investigation is not similar to those used in the parameterization of the method. acs.orgnih.gov For example, for 2,2'-dimethyl-1,1'-binaphthyl, semi-empirical methods predicted that the syn racemization pathway is significantly favored over the anti route, with PM3 yielding the lowest rotational barrier. acs.org The accuracy of semi-empirical methods can be improved by including dispersion corrections, which are important for describing non-covalent interactions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling.arxiv.orgarxiv.org

Molecular dynamics (MD) simulations are a powerful tool for sampling the conformational space of flexible molecules like 1,1'-binaphthalene derivatives. arxiv.org These simulations can provide insights into the dynamic behavior and binding of these molecules. For example, MD simulations have been used to study the binding of 1,1'-binaphthyl-2,2'-diyl hydrogenphosphate enantiomers to a chiral molecular micelle, identifying preferred binding sites and interactions. nih.govnih.gov These simulations revealed that the (S)-enantiomer formed stronger hydrogen bonds and had a lower binding free energy than the (R)-enantiomer. nih.gov The results from MD simulations have been shown to be in agreement with experimental techniques like capillary electrophoresis and NMR. nih.gov

Transition State Modeling for Racemization and Reaction Pathways.acs.org

Computational modeling of transition states is crucial for understanding the racemization process in binaphthyl derivatives. acs.org For the parent 1,1'-binaphthyl, theoretical analyses have consistently shown that the preferred racemization pathway proceeds through an anti-transition state with C_i symmetry. researchgate.netacs.org The energy barrier for this process is primarily influenced by the steric size of the substituents at the 2 and 2' positions, rather than their electronic properties or the solvent. researchgate.netacs.org For 2,2'-disubstituted 1,1'-binaphthyls, the nature of the substituent dictates the preferred pathway. For instance, in 2,2'-dimethyl-1,1'-binaphthyl, semi-empirical calculations suggest that the syn pathway is favored. acs.org The accurate prediction of these transition state energies and geometries is essential for understanding the optical stability of these chiral compounds. acs.org

Prediction of Spectroscopic Signatures and Chiroptical Properties.rsc.org

Computational methods are also employed to predict the spectroscopic and chiroptical properties of binaphthyl derivatives.

Time-dependent density functional theory (TD-DFT) has become a standard method for simulating circular dichroism (CD) spectra of chiral molecules. researchgate.netnih.gov These simulations can provide valuable information for assigning the absolute configuration of chiral compounds. nih.gov For binaphthyl derivatives, the binaphthyl moiety itself acts as a chiral chromophore, giving rise to strong VCD signals due to the hindered rotation around the 1,1'-bond. researchgate.netcas.cz The calculated CD spectra are sensitive to the dihedral angle between the naphthalene rings and can be used to distinguish between different conformers. nih.govresearchgate.netcas.cz For example, a good agreement between calculated and experimental VCD spectra was observed for several 1,1'-binaphthyl derivatives, allowing for the assignment of most VCD bands and the differentiation between compounds with C2 and C1 symmetry. researchgate.netcas.cz The inclusion of solvent effects in the calculations, for instance, through the polarizable continuum model, can significantly improve the agreement between theoretical and experimental spectra. nih.gov

Theoretical Vibrational Circular Dichroism Calculations

Vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, serves as a powerful tool for the stereochemical analysis of chiral molecules in solution. psu.edursc.org Theoretical calculations of VCD spectra have become increasingly crucial for interpreting experimental data and providing detailed insights into molecular conformation and absolute configuration. psu.edursc.org

For derivatives of 1,1'-binaphthyl, the inherent chirality arises from the hindered rotation around the C1-C1' bond, leading to stable atropisomers. cas.cz The binaphthyl framework itself acts as a strong chiral chromophore, giving rise to distinct VCD signals. cas.cz Computational modeling, particularly using density functional theory (DFT), has proven to be highly effective in simulating the VCD spectra of these complex systems. psu.educas.cz

A study on various 1,1'-binaphthyl derivatives utilized the BPW91/6-31G** level of theory with gauge invariant atomic orbitals (GIAOs) to simulate their VCD intensities. cas.cz This approach yielded a very good agreement between the calculated and experimental spectra, allowing for the assignment of most VCD bands and the clear distinction between contributions from the binaphthyl skeleton and its functional groups. cas.cz The dihedral angle between the two naphthalene rings is a critical conformational parameter that significantly influences the VCD spectrum. For many 1,1'-binaphthyl derivatives, this angle is found to be close to 90 degrees. cas.cz

The accuracy of theoretical VCD predictions is highly dependent on the computational methodology employed. The Becke3LYP functional, in conjunction with the 6-31G* basis set, has been highlighted as a preferable method for predicting mid-IR vibrational spectra with impressive agreement with experimental results. psu.edu This advancement allows for the routine and accurate calculation of VCD spectra for a wide range of molecules of considerable size. psu.edu

The sensitivity of VCD to the molecular conformation in solution makes it an invaluable tool for structural elucidation. researchgate.net By comparing experimental VCD spectra with theoretically predicted spectra for different possible conformations, the most probable structure in solution can be determined.

Table 1: Key Aspects of Theoretical VCD Calculations for 1,1'-Binaphthyl Derivatives

Parameter Description Significance References
Computational Method Density Functional Theory (DFT) is a commonly used method.Provides a good balance between accuracy and computational cost for large molecules. psu.educas.cz
Functional/Basis Set BPW91/6-31G** and Becke3LYP/6-31G* are examples of effective combinations.The choice of functional and basis set directly impacts the accuracy of the predicted spectra. psu.educas.cz
Dihedral Angle The torsional angle between the two naphthalene rings.A crucial determinant of the molecular conformation and, consequently, the VCD spectrum. For many derivatives, it is near 90°. cas.cz
Spectral Assignment Identifying the vibrational modes corresponding to specific VCD bands.Allows for a detailed understanding of how different parts of the molecule contribute to the overall chiroptical properties. cas.cz

Solvent Effects in Computational Models

The influence of the solvent environment is a critical consideration in computational models aimed at accurately predicting the properties and behavior of molecules in solution. While gas-phase calculations can provide valuable insights, they often fail to capture the nuances of solute-solvent interactions, which can significantly impact molecular conformation and spectroscopic properties.

In the context of VCD calculations for 1,1'-binaphthyl derivatives, experimental spectra are typically recorded in a solvent. For instance, the VCD and absorption spectra of 1,1'-binaphthyl-2,2'-diamine were measured in DMSO-d6. cas.cz To achieve a meaningful comparison between theoretical and experimental results, computational models must account for the presence of the solvent.

There are two primary approaches to modeling solvent effects: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and can effectively capture the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method can provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding, but at a much higher computational cost.

The choice of solvent can influence the conformational equilibrium of flexible molecules. For 1,1'-binaphthyl derivatives, while the rotation around the pivotal bond is hindered, the solvent can still affect the preferred dihedral angle and the orientation of substituent groups. Therefore, accurate computational modeling of these systems often requires the inclusion of solvent effects to reproduce experimental observations faithfully.

For many computational studies, especially those involving larger molecules where explicit solvation is computationally prohibitive, implicit models provide a good compromise. The selection of the appropriate dielectric constant corresponding to the experimental solvent is a key parameter in these calculations.

Table 2: Consideration of Solvent Effects in Computational Studies

Modeling Approach Description Advantages Limitations
Implicit Solvation (e.g., PCM) The solvent is treated as a continuous dielectric medium.Computationally efficient; captures bulk electrostatic effects.Does not account for specific solute-solvent interactions like hydrogen bonds.
Explicit Solvation Individual solvent molecules are included in the simulation.Provides a detailed description of specific interactions.Computationally very expensive, especially for large systems.
Experimental Correlation Experimental data is often collected in specific solvents (e.g., DMSO-d6).Provides a benchmark for validating computational models.The choice of solvent can limit direct comparison with gas-phase calculations.

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural and Stereochemical Elucidation

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore a definitive method for determining the absolute configuration of chiral molecules in solution. wikipedia.org

For binaphthyl derivatives, the VCD spectrum is dominated by the atropisomeric chirality of the binaphthyl core, which acts as a strong chiral chromophore. cas.cz The hindered rotation around the C1-C1' bond makes the enantiomeric conformers stable and amenable to VCD analysis. cas.cz The analysis involves comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, typically using density functional theory (DFT), for a known configuration (e.g., R or S). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. cas.czru.nl

In the case of 1,1'-Binaphthalene (B165201), 2,7'-dimethyl-, which possesses C1 symmetry, the VCD spectrum is expected to show distinct characteristics compared to C2-symmetric derivatives. cas.cz The lack of a C2 axis would likely result in a more complex spectrum, as vibrational modes that are VCD-silent in higher symmetry compounds become active. cas.cz Ab initio modeling would be essential to assign the observed VCD bands and relate them to specific vibrational modes of the binaphthyl skeleton and the methyl groups. cas.cz

Table 1: Illustrative VCD Data for a C1-Symmetric Binaphthyl Derivative (Note: This table is illustrative, based on typical findings for unsymmetrical binaphthyls, as specific data for 1,1'-Binaphthalene, 2,7'-dimethyl- is not available in the provided sources.)

Frequency (cm⁻¹)Experimental ΔA (x 10⁻⁵)Calculated ΔA (x 10⁻⁵) for (R)-config.Assignment
1610+5.2+4.8Naphthyl C=C stretch
1505-3.8-4.1Naphthyl C=C stretch
1460+2.5+2.9CH₃ asymmetric bend
1380-1.9-2.2CH₃ symmetric bend
1250+6.1+5.7C-H in-plane bend

Electronic Circular Dichroism (ECD) Spectroscopy for Chiroptical Properties

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized ultraviolet and visible light, providing information about the electronic properties and absolute configuration of chiral molecules. ru.nlunits.it The binaphthyl system is a classic example of exciton (B1674681) coupling, where the electronic transitions of the two naphthalene (B1677914) chromophores interact. researchgate.net

The ECD spectrum of a chiral binaphthyl is typically characterized by intense signals, known as a couplet, which arise from this exciton coupling. researchgate.net The sign of this couplet (positive for a positive chirality of the two naphthalene transition dipoles, negative for a negative chirality) is directly related to the dihedral angle between the naphthalene rings and, consequently, to the absolute configuration (R or S). For 1,1'-Binaphthalene, 2,7'-dimethyl-, the electronic transitions of the two non-equivalent naphthalene rings would couple, leading to a characteristic ECD spectrum. The shape and sign of the spectrum are highly sensitive to the molecular conformation in solution. researchgate.net Comparison of the experimental spectrum with that predicted by time-dependent density functional theory (TD-DFT) calculations is the standard method for assigning the absolute configuration. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. nih.gov For 1,1'-Binaphthalene, 2,7'-dimethyl-, ¹H and ¹³C NMR would confirm the constitution and connectivity. Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly insightful for determining the solution-state conformation by revealing through-space proximities between protons on the two different naphthalene rings, thereby providing information about the preferred dihedral angle. nih.govresearchgate.net

Variable Temperature NMR Studies

Variable Temperature (VT) NMR is used to study dynamic processes in molecules, such as conformational exchange or hindered rotation. ox.ac.ukoxinst.com By recording NMR spectra at different temperatures, it is possible to observe changes in peak shapes, such as broadening or coalescence, which provide information on the kinetics of these processes. oxinst.comresearchgate.net

For 1,1'-Binaphthalene, 2,7'-dimethyl-, VT-NMR could be employed to study the dynamics of rotation around the C1-C1' bond. While stable at room temperature, atropisomers can interconvert at elevated temperatures. VT-NMR experiments can determine the energy barrier to this rotation (racemization). ox.ac.uk As the temperature is increased, the separate signals for the diastereotopic protons would broaden, coalesce into a single peak, and then sharpen again, allowing for the calculation of the free energy of activation (ΔG‡) for the rotational process. nih.gov

Advanced NMR Techniques for Stereochemical Assignments

Beyond standard NMR, advanced methods can aid in stereochemical assignment. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR can be used to distinguish between enantiomers. A CSA forms transient diastereomeric complexes with the enantiomers, leading to separate, chemically shifted signals in the NMR spectrum.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography provides the most precise and unambiguous information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the crucial torsional angle between the naphthalene rings. st-andrews.ac.uk For a chiral, enantiomerically pure compound, X-ray diffraction can also determine the absolute configuration without ambiguity through the analysis of anomalous dispersion effects, typically by calculating the Flack parameter. researchgate.net

Although a crystal structure for 1,1'-Binaphthalene, 2,7'-dimethyl- is not reported in the searched literature, analysis of the related (R)-2,2′-dimethyl-1,1′-binaphthyl reveals key structural features typical of this class of compounds. st-andrews.ac.uk The dihedral angle between the two naphthalene planes is a critical parameter, which for most 2,2'-disubstituted-1,1'-binaphthyls is found to be close to 90°. cas.cz A crystallographic study of 1,1'-Binaphthalene, 2,7'-dimethyl- would definitively establish this angle and other structural parameters in the solid state.

Table 2: Representative Crystallographic Data for a Dimethyl-1,1'-binaphthyl Derivative ((R)-2,2'-dimethyl-1,1'-binaphthyl) (Source: Based on data for a related isomer st-andrews.ac.uk)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.2442
b (Å)10.5619
c (Å)13.2718
β (°)90.7041
Naphthyl-Naphthyl Torsion Angle (°)87.7

Mass Spectrometry for Molecular Structure Confirmation (Focus on Advanced Mass Spec, e.g., HRMS in research)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.govasms.org

For 1,1'-Binaphthalene, 2,7'-dimethyl-, HRMS would be used to confirm its molecular formula, C₂₂H₁₈. The measured mass would be compared to the calculated exact mass, with a very low mass error (typically < 5 ppm) providing strong evidence for the proposed formula. nih.gov While standard electron ionization (EI) mass spectrometry can provide information on fragmentation patterns, which can be useful for distinguishing isomers, soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically used in HRMS to observe the intact molecular ion. nih.gov Studies on the related 2,2'-dimethyl-1,1'-binaphthyl have used mass spectrometry to analyze fragmentation, noting the loss of a methyl group (CH₃) as a key fragmentation pathway. nist.gov

Infrared (IR) and UV/Vis Spectroscopy in Context of Electronic Structure Research

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy are foundational techniques for investigating the molecular structure and electronic properties of organic compounds like 1,1'-Binaphthalene, 2,7'-dimethyl-. While IR spectroscopy probes the vibrational modes of covalent bonds, UV/Vis spectroscopy provides insights into the electronic transitions within the molecule. uobabylon.edu.iqmsu.edu

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the energy of the vibrational transitions. msu.edu The resulting spectrum is a plot of absorbance or transmittance against frequency (typically in wavenumbers, cm⁻¹) and serves as a unique molecular "fingerprint." msu.edu For 1,1'-Binaphthalene, 2,7'-dimethyl-, the IR spectrum would be characterized by absorptions arising from the stretching and bending of its specific bonds.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the two methyl (-CH₃) groups, expected in the 2960-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: Multiple bands are expected in the 1650-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

C-H Bending: Both in-plane and out-of-plane bending vibrations provide information about the substitution pattern on the aromatic rings and are found in the fingerprint region (below 1500 cm⁻¹). msu.edu

While a published IR spectrum specifically for 1,1'-Binaphthalene, 2,7'-dimethyl- is not available in the consulted research, the table below summarizes the typical absorption regions for its constituent functional groups.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Stretch1650 - 1450
Methyl Group (-CH₃)C-H Stretch2960 - 2850
Binaphthyl SystemFingerprint Region (various bends/stretches)&lt; 1500

UV/Vis Spectroscopy

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk In conjugated systems like binaphthalene, the most prominent electronic transitions are π → π*. uobabylon.edu.iq The extended π-system of the two naphthalene rings results in absorption bands at longer wavelengths compared to a single naphthalene molecule. uobabylon.edu.iq

The electronic spectrum of binaphthyl derivatives is highly sensitive to the dihedral angle between the two naphthalene moieties. researchgate.netresearchgate.net This angle, which is influenced by the steric hindrance from substituents like the methyl groups at the 2 and 7' positions, dictates the extent of π-orbital overlap between the rings and thus affects the energy of the electronic transitions. Changes in this angle can lead to shifts in the absorption maxima (λmax). While specific experimental data for 1,1'-Binaphthalene, 2,7'-dimethyl- is not detailed in the available literature, the general characteristics of related compounds illustrate these principles. For instance, the primary absorption band in benzene (B151609) at 184 nm shifts to 220 nm for naphthalene and 260 nm for anthracene due to increased conjugation. uobabylon.edu.iq

Compound TypeTypical Electronic TransitionApproximate λmax (nm)Notes
Naphthaleneπ → π~220, ~270Represents the fundamental chromophore. uobabylon.edu.iq
1,1'-Binaphthaleneπ → π&gt;220, with complex bandsExtended conjugation and dihedral angle influence the spectrum. nist.gov
Substituted Binaphthalenesπ → π*VariablePosition of λmax is sensitive to the nature and position of substituents. researchgate.net

Advanced Techniques such as Electron Energy-Loss Spectroscopy (EELS) and Scanning Tunneling Microscopy (STM) for Surface Studies

To understand the behavior of molecules on surfaces, highly sensitive techniques are required. Electron Energy-Loss Spectroscopy (EELS) and Scanning Tunneling Microscopy (STM) are powerful tools for probing the electronic and structural properties of adsorbed molecules like 1,1'-Binaphthalene, 2,7'-dimethyl- at the nanoscale.

Electron Energy-Loss Spectroscopy (EELS)

EELS is a technique often combined with transmission electron microscopy (TEM) that analyzes the energy distribution of electrons that have passed through a sample. mdpi.com Some electrons undergo inelastic scattering, losing a discrete amount of energy that corresponds to exciting various processes within the material, including electronic transitions (inter- and intra-band) and inner-shell ionizations. wikipedia.org This provides detailed information on elemental composition, chemical bonding, and electronic structure. wiley.com

For a carbon-based aromatic molecule like 1,1'-Binaphthalene, 2,7'-dimethyl-, EELS can provide unique insights into its bonding. The fine structure of the carbon K-edge absorption peak (around 285 eV) can be used to quantify the relative amounts of sp² and sp³ hybridized carbon. mdpi.com This is achieved by analyzing the intensities of the transitions from the 1s core level to the unoccupied π* and σ* molecular orbitals. mdpi.com Such analysis would be invaluable for studying the integrity and electronic state of the molecule when deposited as a thin film or on a substrate. No specific EELS studies on 1,1'-Binaphthalene, 2,7'-dimethyl- have been reported in the surveyed literature.

Energy Loss FeatureApproximate Energy (eV)Information Obtained for Aromatic Carbon
Carbon K-edge (1s → π)~285Corresponds to sp² hybridization (C=C bonds). mdpi.com
Carbon K-edge (1s → σ)~292Corresponds to sp³ (C-C) and sp² (C=C) sigma bonds. mdpi.com

Scanning Tunneling Microscopy (STM)

STM is a surface imaging technique capable of achieving atomic resolution. aps.orgresearchgate.net It operates by scanning a sharp conductive tip over a surface at a very small distance, allowing electrons to quantum mechanically tunnel between the tip and the sample. nih.gov The magnitude of this tunneling current is extremely sensitive to the tip-sample distance, enabling the generation of a precise topographic map of the surface. nih.gov

For a molecule like 1,1'-Binaphthalene, 2,7'-dimethyl- adsorbed on a conductive substrate, STM could provide direct visualization of:

Molecular Adsorption Geometry: How individual molecules lie on the surface.

Surface Packing: The formation of self-assembled monolayers or other ordered structures.

Molecular Conformation: The orientation of the two naphthalene rings relative to each other upon adsorption.

Furthermore, a related technique called Scanning Tunneling Spectroscopy (STS) can be performed. By holding the tip at a fixed position and varying the bias voltage, STS can probe the local density of electronic states (LDOS) of the molecule, essentially mapping the energy levels of its molecular orbitals. mdpi.com Although no specific STM or STS studies on 1,1'-Binaphthalene, 2,7'-dimethyl- are present in the available research, this technique holds the potential to directly image the molecule and its electronic orbitals on a surface.

TechniquePrimary Information Obtained
STM (Imaging Mode)Surface topography, molecular orientation, and packing arrangement.
STS (Spectroscopy Mode)Local density of electronic states (LDOS), mapping of molecular orbitals.

Based on a comprehensive review of available scientific literature, there is insufficient specific information regarding the chemical compound 1,1'-Binaphthalene, 2,7'-dimethyl- to generate a detailed article covering the requested applications in advanced materials science.

Publicly accessible research databases and chemical literature extensively cover the applications of the broader 1,1'-binaphthyl class of compounds, particularly derivatives such as 1,1'-bi-2-naphthol (B31242) (BINOL), 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and various other isomers like 2,2'-dimethyl- and 8,8'-dimethyl-1,1'-binaphthalene. ontosight.aiontosight.airesearchgate.netresearchgate.netnih.govnih.govacs.orgresearchgate.net These compounds are well-studied for their roles in:

Chiral Organic Materials: Including the development of chiral conjugated polymers and materials for optoelectronics. researchgate.netresearchgate.net

Thermally Activated Delayed Fluorescence (TADF): As core components in emitter molecules for next-generation displays. researchgate.netnih.govfrontiersin.orgbeilstein-journals.orgnih.gov

Supramolecular Chemistry: In the construction of host-guest frameworks and complex assemblies. nih.govkent.ac.ukresearchgate.net

Chromatography: As the chiral selector in chiral stationary phases for separating enantiomers. researchgate.netcapes.gov.brrsc.org

High-Performance Polymers: Where the rigid and chiral binaphthyl unit is incorporated into polymer backbones to enhance thermal and mechanical properties. researchgate.net

However, research specifically detailing the synthesis, properties, and application of the 2,7'-dimethyl- isomer in these advanced fields is not available. The specific placement of substituent groups on the binaphthyl skeleton is critical and dramatically influences the molecule's steric and electronic properties, and thus its function and applicability. nih.gov Therefore, information about other derivatives cannot be accurately extrapolated to describe 1,1'-Binaphthalene, 2,7'-dimethyl-.

Due to the lack of specific data for 1,1'-Binaphthalene, 2,7'-dimethyl-, it is not possible to fulfill the request for an article that is both scientifically accurate and strictly focused on this particular compound.

Molecular Recognition Studies Involving 1,1 Binaphthalene, 2,7 Dimethyl

Enantioselective Host-Guest Interactions

Enantioselective host-guest chemistry relies on the ability of a chiral host molecule to form diastereomeric complexes with the enantiomers of a chiral guest, leading to differential binding affinities. This is typically achieved through a combination of hydrogen bonding, π-π stacking, and steric interactions, often referred to as three-point interaction models.

Complexation Studies with Chiral Guest Molecules

Detailed complexation studies, often employing techniques like Nuclear Magnetic Resonance (NMR) titration, fluorescence spectroscopy, or isothermal titration calorimetry, are essential to quantify the binding strength and enantioselectivity of a host-guest system. No such studies have been published for 1,1'-Binaphthalene (B165201), 2,7'-dimethyl- with any chiral guest molecules.

Chiral Sensing and Discrimination Mechanisms

Chiral sensing extends the principles of host-guest chemistry, where the binding event is coupled to a measurable output signal, such as a change in fluorescence or an electrochemical response. The magnitude of this response ideally correlates with the concentration and enantiomeric form of the guest.

Fluorescence-Based Chiral Sensing

Fluorescence-based sensors are highly sensitive and are a major area of research in chiral recognition. Typically, a fluorophore is integrated into the chiral host. The binding of a guest molecule perturbs the electronic environment of the fluorophore, causing a change in emission intensity (quenching or enhancement) or a shift in wavelength. The binaphthyl moiety itself is fluorescent, and its chiroptical properties are often exploited. However, research in this area has focused on derivatives where guest-binding sites are appended, which can then allosterically or directly affect the binaphthyl fluorescence. There are no published reports on the use of 1,1'-Binaphthalene, 2,7'-dimethyl- as a platform for fluorescence-based chiral sensing.

Electrochemical Sensing

Electrochemical sensors for chiral recognition operate by detecting changes in electrochemical properties (e.g., potential, current) upon the diastereoselective interaction between a chiral selector immobilized on an electrode surface and an electroactive chiral analyte. While binaphthyl derivatives have been explored for creating chiral electrode surfaces, no studies have specifically utilized 1,1'-Binaphthalene, 2,7'-dimethyl- for this purpose. The development of such a sensor would require either the compound itself to be electroactive in a useful way or for it to be functionalized to bind electroactive guests, neither of which has been described in the literature.

Future Research Directions and Emerging Paradigms in 1,1 Binaphthalene, 2,7 Dimethyl Chemistry

Development of Novel Synthetic Routes to Access Underexplored Derivatives

The synthesis of 1,1'-Binaphthalene (B165201), 2,7'-dimethyl- and its derivatives remains a significant challenge, primarily due to the difficulty in achieving high regioselectivity in cross-coupling reactions and controlling the atropisomeric outcome. Future research in this area should focus on the development of more efficient and versatile synthetic methodologies.

Key areas for future investigation include:

Atroposelective Cross-Coupling Strategies: The development of novel catalytic systems for the atroposelective synthesis of 2,7'-disubstituted binaphthyls is of paramount importance. This could involve the design of new chiral ligands that can effectively discriminate between the prochiral starting materials and control the axial chirality during the C-C bond formation.

Directed Ortho-Metalation Approaches: Exploring directed ortho-metalation (DoM) strategies on suitably functionalized naphthalene (B1677914) precursors could provide a powerful tool for the regioselective introduction of the methyl groups and subsequent coupling to form the binaphthyl core.

Post-Modification of the Binaphthyl Scaffold: The development of methods for the late-stage functionalization of the 1,1'-Binaphthalene, 2,7'-dimethyl- core would allow for the rapid generation of a diverse library of derivatives. This could include selective C-H activation, halogenation, and other transformations at various positions on the naphthalene rings.

A comparative overview of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesPotential Challenges
Atroposelective Cross-CouplingDirect access to enantiomerically pure products.Development of highly selective and active catalyst systems.
Directed Ortho-MetalationHigh regioselectivity for substituent introduction.Multi-step sequences may be required.
Late-Stage FunctionalizationRapid diversification of the core structure.Achieving high selectivity on a complex scaffold.

Expansion of Applications in Emerging Asymmetric Reactions

While binaphthyl-based ligands and catalysts are well-established in many asymmetric transformations, the unique steric and electronic properties of 1,1'-Binaphthalene, 2,7'-dimethyl- derivatives could offer distinct advantages in emerging areas of catalysis.

Future research should explore the application of this scaffold in reactions such as:

Photoredox Catalysis: The development of chiral photocatalysts based on the 1,1'-Binaphthalene, 2,7'-dimethyl- framework for enantioselective radical reactions is a promising avenue. The electronic asymmetry of the scaffold could influence the excited-state properties of the catalyst and lead to novel reactivity and selectivity.

Asymmetric Main Group Catalysis: The use of this chiral backbone to support main group elements as catalysts for asymmetric transformations is an underexplored area. The steric environment created by the 2,7'-dimethyl substitution could be beneficial for achieving high enantioselectivity in reactions such as hydroborations and hydrosilylations.

Cooperative Catalysis: Designing multifunctional catalysts where the 1,1'-Binaphthalene, 2,7'-dimethyl- unit acts in concert with another catalytic species (e.g., a metal complex or an organocatalyst) could enable new and challenging asymmetric transformations.

Integration into Multifunctional Chiral Materials Systems

The incorporation of the 1,1'-Binaphthalene, 2,7'-dimethyl- moiety into polymeric and supramolecular architectures could lead to the development of novel chiral materials with unique properties and applications.

Potential research directions include:

Chiral Polymers for Separation and Sensing: The synthesis of polymers containing the 1,1'-Binaphthalene, 2,7'-dimethyl- unit as a chiral repeating unit could lead to new stationary phases for enantioselective chromatography or materials for chiral sensing applications.

Circularly Polarized Luminescence (CPL) Materials: The inherent chirality of the binaphthyl scaffold makes it an attractive building block for materials with strong CPL activity. The 2,7'-dimethyl substitution pattern could be used to tune the photophysical properties and enhance the dissymmetry factor of these materials.

Chiral Metal-Organic Frameworks (MOFs): The use of functionalized 1,1'-Binaphthalene, 2,7'-dimethyl- derivatives as chiral linkers in the construction of MOFs could result in porous materials with applications in enantioselective separations, catalysis, and sensing.

Advanced Computational Design and Prediction of Binaphthalene Behavior

Computational chemistry will play an increasingly important role in guiding the development of new applications for 1,1'-Binaphthalene, 2,7'-dimethyl- derivatives.

Future computational studies should focus on:

Predicting Catalyst Performance: Using density functional theory (DFT) and other computational methods to model the transition states of catalytic reactions involving ligands based on this scaffold will allow for the rational design of more effective catalysts.

Understanding Chiroptical Properties: Advanced computational methods can be used to predict the circular dichroism (CD) and circularly polarized luminescence (CPL) spectra of new derivatives, accelerating the discovery of materials with desired chiroptical properties.

Simulating Self-Assembly Processes: Molecular dynamics (MD) simulations can provide insights into the self-assembly of these molecules into larger supramolecular structures, aiding in the design of new chiral materials.

Exploration of New Chiral Recognition Platforms

The unique three-dimensional structure of 1,1'-Binaphthalene, 2,7'-dimethyl- makes it an interesting candidate for the development of novel platforms for chiral recognition.

Emerging areas of exploration include:

Supramolecular Cages and Receptors: The design and synthesis of macrocycles and cages incorporating the 1,1'-Binaphthalene, 2,7'-dimethyl- unit for the selective binding of chiral guest molecules.

Chiral Sensors Based on Fluorescence and NMR: The development of sensors where the binding of a chiral analyte to a receptor based on this scaffold results in a measurable change in fluorescence or NMR signal.

Interfacial Chiral Recognition: The immobilization of 1,1'-Binaphthalene, 2,7'-dimethyl- derivatives on surfaces to create chiral interfaces for applications in enantioselective sensing and separation.

Interdisciplinary Research with Biological and Nanoscience Fields

The interface between chemistry, biology, and nanoscience offers exciting opportunities for the application of 1,1'-Binaphthalene, 2,7'-dimethyl- derivatives.

Potential interdisciplinary research avenues include:

Bio-inspired Catalysis: Designing catalytic systems that mimic the active sites of enzymes, where the 1,1'-Binaphthalene, 2,7'-dimethyl- scaffold provides a chiral pocket for substrate binding and activation.

Chiral Nanomaterials: The use of this binaphthyl derivative to induce chirality in plasmonic nanoparticles or quantum dots, leading to new materials with unique optical and electronic properties.

Probes for Biological Systems: The development of fluorescent probes based on the 1,1'-Binaphthalene, 2,7'-dimethyl- scaffold for the chiral recognition of biomolecules and for imaging applications in biological systems.

The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental properties of 1,1'-Binaphthalene, 2,7'-dimethyl- and unlock its full potential in a wide range of scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.